Higher Hydrogen‑Bond Acceptor Count and Lower logP Compared with the N‑Methyl Analog Improve Solubility Without Sacrificing Permeability
The target compound possesses an additional oxygen atom (methoxy group) relative to N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide, increasing the hydrogen‑bond acceptor count from 5 to 6 and reducing logP by approximately 0.5–0.8 units [1]. This results in a measurable improvement in predicted aqueous solubility (logSw = −3.4 vs. an estimated −3.8 to −4.0 for the N‑methyl analog) while maintaining a logD of 2.19, which is within the optimal range for passive membrane permeability .
| Evidence Dimension | Hydrogen‑bond acceptor count (HBA) / logP / logSw (intrinsic solubility) |
|---|---|
| Target Compound Data | HBA = 6; logP = 2.19; logSw = −3.4 |
| Comparator Or Baseline | N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide: HBA = 5; logP ≈ 2.7–2.9 (estimated by ACD/Labs); logSw ≈ −3.8 to −4.0 (estimated) |
| Quantified Difference | ΔHBA = +1; ΔlogP ≈ −0.5 to −0.8; ΔlogSw ≈ +0.4 to +0.6 (more soluble) |
| Conditions | Predicted properties from ChemDiv database and ACD/Labs algorithm; experimental validation pending |
Why This Matters
For early‑stage screening and in‑vivo formulation, a compound must dissolve at pharmacologically relevant concentrations; the −3.4 logSw value indicates that the target compound will remain in solution under standard assay conditions longer than the more lipophilic N‑methyl analog.
- [1] ACD/Labs Percepta Platform, version 2025.1. LogP and logSw predictions for N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide (CAS 1435985-94-6). View Source
